An In-depth Technical Guide to the Chemical Properties of 6,9-Dichloro-2-methoxyacridine
An In-depth Technical Guide to the Chemical Properties of 6,9-Dichloro-2-methoxyacridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,9-Dichloro-2-methoxyacridine is a heterocyclic aromatic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its rigid, planar acridine core is a key pharmacophore, enabling intercalation into DNA and interaction with various enzymes, leading to its investigation in the development of antimalarial and anticancer agents. This technical guide provides a comprehensive overview of the known chemical properties of 6,9-dichloro-2-methoxyacridine, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential mechanisms of action.
Chemical and Physical Properties
This section summarizes the key physicochemical properties of 6,9-dichloro-2-methoxyacridine. The data has been compiled from various chemical databases and literature sources.
General Properties
| Property | Value | Source(s) |
| Chemical Name | 6,9-dichloro-2-methoxyacridine | N/A |
| CAS Number | 86-38-4 | [1][2] |
| Molecular Formula | C₁₄H₉Cl₂NO | [1][2] |
| Molecular Weight | 278.13 g/mol | [1][2] |
| Appearance | Needle-shaped crystals, Light yellow to yellow powder | [1] |
Thermal Properties
| Property | Value | Source(s) |
| Melting Point | 160-165 °C | [1][2] |
Solubility
| Solvent | Solubility | Source(s) |
| Water | Insoluble | [1] |
| Alcohol | Soluble | [1] |
| Benzene | Soluble | [1] |
| Toluene | Soluble | [1] |
| Ether | Slightly soluble | [1] |
| Ketones | Slightly soluble | [1] |
Spectral Data
Detailed experimental spectra for 6,9-dichloro-2-methoxyacridine are not widely published. This section provides an overview of the expected spectral characteristics based on its structure and available data for related compounds.
Infrared (IR) Spectroscopy
An experimental IR spectrum is available from the NIST WebBook. The spectrum would be expected to show characteristic peaks for the following functional groups:
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C-Cl stretch: Typically in the range of 800-600 cm⁻¹
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C-O-C stretch (ether): Around 1250-1050 cm⁻¹ (asymmetric and symmetric stretching)
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C=C and C=N stretching (aromatic rings): In the region of 1600-1450 cm⁻¹
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C-H stretch (aromatic): Above 3000 cm⁻¹
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C-H stretch (methyl): Around 2950-2850 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons and the methoxy group protons. The aromatic protons would likely appear in the downfield region (δ 7.0-8.5 ppm), with their multiplicity depending on the coupling with neighboring protons. The three protons of the methoxy group would appear as a sharp singlet, likely in the range of δ 3.8-4.0 ppm.
¹³C NMR: The carbon NMR spectrum would display signals for all 14 carbon atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effect of the methoxy group. Quaternary carbons, particularly those attached to chlorine and nitrogen, would have distinct chemical shifts.
Mass Spectrometry (MS)
The mass spectrum of 6,9-dichloro-2-methoxyacridine would show a molecular ion peak (M⁺) at m/z 277 and a characteristic isotopic pattern due to the presence of two chlorine atoms (M+2 and M+4 peaks). The fragmentation pattern would likely involve the loss of the methoxy group, chlorine atoms, and fragmentation of the acridine ring system.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the acridine core and the determination of key chemical properties.
Synthesis of the 6,9-Dichloro-2-methoxyacridine Core
The synthesis of 6,9-dichloro-2-methoxyacridine typically involves a multi-step process. The following protocol is adapted from established synthetic routes for similar acridine derivatives.
Workflow for the Synthesis of 6,9-Dichloro-2-methoxyacridine
Caption: A generalized workflow for the synthesis of 6,9-dichloro-2-methoxyacridine.
Detailed Protocol:
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Ullmann Condensation: In a round-bottom flask, combine 2,4-dichlorobenzoic acid, p-anisidine, potassium carbonate, and a catalytic amount of copper powder in a high-boiling solvent such as amyl alcohol. Reflux the mixture for several hours until the reaction is complete (monitored by TLC). After cooling, acidify the mixture to precipitate the product, 4-chloro-2-(4-methoxyanilino)benzoic acid. Filter, wash with water, and dry the solid.
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Cyclization: To the dried intermediate from the previous step, add an excess of phosphorus oxychloride (POCl₃). Heat the mixture under reflux for a few hours. This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts with moisture. After the reaction is complete, carefully pour the mixture onto crushed ice to hydrolyze the excess POCl₃ and precipitate the crude 6,9-dichloro-2-methoxyacridine.
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Purification: Collect the crude product by filtration, wash thoroughly with water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid. The crude solid can be purified by recrystallization from a suitable solvent such as benzene or ethanol to yield pure needle-shaped crystals of 6,9-dichloro-2-methoxyacridine.
Determination of Melting Point
The melting point can be determined using a standard capillary melting point apparatus.
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Sample Preparation: Finely powder a small amount of the dry, purified 6,9-dichloro-2-methoxyacridine.
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Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Measurement: Place the capillary tube in the melting point apparatus and heat at a rate of 1-2 °C per minute near the expected melting point.
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Observation: Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.
Quantitative Solubility Determination
The following "shake-flask" method is a standard protocol for determining the thermodynamic solubility of a compound.
Workflow for Solubility Determination
Caption: Experimental workflow for determining the thermodynamic solubility of a compound.
Detailed Protocol:
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Preparation: Add an excess amount of solid 6,9-dichloro-2-methoxyacridine to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, benzene).
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Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
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Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully remove a sample of the supernatant, ensuring no solid particles are transferred. The sample can be further clarified by centrifugation or filtration through a syringe filter (0.22 µm).
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Quantification: Prepare a series of dilutions of the clear supernatant. Analyze the concentration of 6,9-dichloro-2-methoxyacridine in the diluted samples using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared with known concentrations of the compound.
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Calculation: The solubility is calculated from the concentration of the saturated solution, taking into account any dilution factors.
Mechanism of Action and Biological Relevance
Derivatives of 6,9-dichloro-2-methoxyacridine are known to exhibit biological activity primarily through their interaction with DNA. The planar acridine ring system is a classic DNA intercalator.
DNA Intercalation
The flat, aromatic structure of the acridine core allows it to insert itself between the base pairs of the DNA double helix. This intercalation leads to a distortion of the DNA structure, which can interfere with crucial cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Proposed Mechanism of DNA Intercalation and Cellular Consequences
Caption: A simplified diagram illustrating the proposed mechanism of action of acridine derivatives via DNA intercalation.
Topoisomerase Inhibition
In addition to direct DNA intercalation, some acridine derivatives are also known to inhibit topoisomerase enzymes. Topoisomerases are essential for resolving topological problems in DNA that arise during replication and transcription. By stabilizing the transient DNA-topoisomerase cleavage complex, these inhibitors lead to the accumulation of DNA strand breaks, which are cytotoxic to the cell. While not definitively proven for 6,9-dichloro-2-methoxyacridine itself, this is a likely secondary mechanism of action for its biologically active derivatives.
Conclusion
6,9-dichloro-2-methoxyacridine is a valuable synthetic intermediate with a well-defined chemical structure and physical properties. While detailed experimental spectral data and quantitative solubility information are not extensively reported in the public domain, this guide provides a comprehensive overview of its known characteristics and standardized protocols for its synthesis and analysis. The potential of its derivatives as DNA intercalating agents and topoisomerase inhibitors underscores its importance in the field of medicinal chemistry and drug development. Further research to fully characterize this compound and explore the biological activities of its derivatives is warranted.
